molecular formula C15H16N6O3 B1672092 IOX4

IOX4

货号: B1672092
分子量: 328.33 g/mol
InChI 键: HWQQDVNGHZIALS-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

IOX4: is a complex organic compound that features a combination of several functional groups, including a triazole ring, a pyrazole ring, and a nicotinate ester

科学研究应用

Treatment of Anemia

One of the primary therapeutic applications of IOX4 is in the treatment of anemia, particularly anemia associated with chronic kidney disease. The compound stimulates erythropoiesis by enhancing the production of erythropoietin (EPO) through HIF stabilization.

  • Case Study : In animal models, administration of this compound resulted in increased levels of EPO and subsequent elevation in red blood cell counts, demonstrating its potential as a therapeutic agent for anemia management .

Neuroprotection

This compound has shown promise in neuroprotective applications, particularly in conditions such as stroke and neurodegenerative diseases. By promoting HIF-mediated pathways, this compound may protect neurons from hypoxic damage.

  • Data Table: Neuroprotective Effects of this compound
    Study TypeModel UsedOutcome
    In VivoMouse Stroke ModelReduced infarct size
    In VitroNeuronal Cell LinesIncreased cell viability under hypoxic conditions

Cancer Research

In cancer biology, this compound's ability to modulate HIF pathways is being investigated for its potential to inhibit tumor growth by disrupting the tumor's adaptation to hypoxia.

  • Case Study : Research indicates that this compound can inhibit tumor growth in hypoxic environments by downregulating angiogenesis and promoting apoptosis in cancer cells .

Pharmacokinetics and Metabolism

A comprehensive metabolic study highlighted the pharmacokinetics of this compound in equine models, revealing important insights into its metabolism and elimination profiles.

  • Data Table: Metabolites of this compound in Equine Models
    MetaboliteDetection MethodTimeframe
    This compound GlucuronideLC/ESI-HRMSUp to 312 hours
    O-desbutyl this compoundLC/ESI-HRMSUp to 312 hours
    Hydroxylated VariantsIn Vitro AnalysisDetected post-administration

Comparative Potency

This compound has been compared with other PHD inhibitors currently under clinical trials for anemia treatment. Its potency is notable, making it a candidate for further development.

  • Data Table: Potency Comparison of PHD Inhibitors
    CompoundIC50 (nM)
    This compound3
    Molidustat7
    FG-459227
    Vadadustat29
    GSK127886367

作用机制

Target of Action

IOX4 primarily targets the Hypoxia-Inducible Factor Prolyl-Hydroxylases (PHDs) .

Mode of Action

This compound acts by inhibiting the activity of PHDs. It competes with the 2-oxoglutarate co-substrate at the active site of PHD2 . This inhibition prevents the hydroxylation of HIF-α subunits, a modification that typically signals for their degradation . As a result, HIF-α accumulates in the cell .

Biochemical Pathways

The inhibition of PHDs by this compound affects the HIF pathway. Under normal oxygen conditions, PHDs hydroxylate HIF-α, marking it for degradation. This leads to the accumulation of HIF-α, which can then translocate to the nucleus and activate the transcription of hundreds of genes involved in various processes such as cell growth, apoptosis, and energy metabolism .

Pharmacokinetics

It is noted that this compound is effective at inducing hifα in the mouse brain , suggesting that it may have good bioavailability and can cross the blood-brain barrier.

Result of Action

The primary result of this compound’s action is the upregulation of HIF, leading to the activation of a large set of genes as part of the cellular adaptation to hypoxia . This can have various effects depending on the specific genes activated, but it generally promotes cell survival and adaptation under low oxygen conditions .

Action Environment

The effectiveness of this compound can be influenced by the oxygen levels in the environment. Under hypoxic (low oxygen) conditions, the activity of PHDs is naturally limited, allowing HIF-α to accumulate . Therefore, the impact of this compound may be more pronounced under normoxic (normal oxygen) conditions, where it can inhibit the normally active PHDs and induce a hypoxia-like response .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of IOX4 typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Triazole Ring: This can be achieved through a click chemistry reaction between an alkyne and an azide.

    Construction of the Pyrazole Ring: This step often involves the cyclization of a hydrazine derivative with a 1,3-dicarbonyl compound.

    Esterification: The final step involves the esterification of the nicotinic acid with tert-butyl alcohol under acidic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and rigorous purification techniques such as chromatography.

化学反应分析

Types of Reactions

IOX4 can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group.

    Substitution: The triazole and pyrazole rings can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.

相似化合物的比较

Similar Compounds

  • tert-butyl 6-(5-oxo-4-(1H-1,2,3-triazol-1-yl)-2,5-dihydro-1H-pyrazol-1-yl)benzoate
  • tert-butyl 6-(5-oxo-4-(1H-1,2,3-triazol-1-yl)-2,5-dihydro-1H-pyrazol-1-yl)pyridine-3-carboxylate

Uniqueness

The uniqueness of IOX4 lies in its combination of functional groups, which provides a versatile platform for chemical modifications and potential biological activity. The presence of both triazole and pyrazole rings in a single molecule is relatively rare and contributes to its distinct properties.

生物活性

IOX4 is a potent and selective inhibitor of hypoxia-inducible factor (HIF) prolyl hydroxylases (PHDs), which play a critical role in cellular responses to hypoxia. This compound has garnered significant attention due to its ability to stabilize HIF-α, leading to the activation of various genes involved in the adaptive response to low oxygen levels. Below, we explore the biological activity of this compound, including its mechanisms of action, effects on cellular processes, and relevant research findings.

This compound inhibits PHDs by competing with the 2-oxoglutarate co-substrate, thereby preventing the hydroxylation of specific prolyl residues on HIF-α. This inhibition stabilizes HIF-α, allowing it to accumulate and translocate to the nucleus, where it dimerizes with HIF-β and activates target genes involved in angiogenesis, erythropoiesis, and metabolic adaptation .

Key Research Findings

  • Potency and Selectivity : this compound has demonstrated remarkable potency as a PHD inhibitor, with an IC50 value of approximately 3 nM for PHD2. This positions it among the most effective compounds in its class . Comparative studies have shown that this compound is more potent than other clinical PHD inhibitors like Vadadustat and FG-4592 .
  • Induction of HIF-α : In vivo studies indicate that this compound significantly induces HIF-α levels in various tissues, particularly in the brain. This suggests its potential therapeutic applications for cerebral ischemia and other hypoxia-related conditions .
  • Cellular Effects : this compound has been shown to enhance the expression of HIF target genes such as erythropoietin (EPO) and vascular endothelial growth factor (VEGF), which are crucial for promoting blood vessel formation and improving oxygen delivery to tissues .

Case Study 1: Cerebral Ischemia

A study investigated the effects of this compound in a mouse model of cerebral ischemia. The administration of this compound resulted in increased HIF-α levels and subsequent upregulation of neuroprotective genes. This led to improved outcomes in terms of neuronal survival and functional recovery post-ischemia .

Case Study 2: Metabolic Regulation

In adipocyte models, this compound was found to modulate lipid metabolism through HIF activation. The compound suppressed lipid accumulation while promoting metabolic adaptations that enhance energy expenditure .

Data Table: Comparative Potency of PHD Inhibitors

CompoundIC50 (nM)SelectivityNotes
This compound3HighPotent PHD2 inhibitor
Molidustat7ModerateEffective but less potent than this compound
Vadadustat29ModerateClinical candidate
FG-459227ModerateClinical candidate
GSK127886367LowLess effective compared to others

属性

IUPAC Name

tert-butyl 6-[3-oxo-4-(triazol-1-yl)-1H-pyrazol-2-yl]pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N6O3/c1-15(2,3)24-14(23)10-4-5-12(16-8-10)21-13(22)11(9-18-21)20-7-6-17-19-20/h4-9,18H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWQQDVNGHZIALS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CN=C(C=C1)N2C(=O)C(=CN2)N3C=CN=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
IOX4
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
IOX4
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
IOX4
Reactant of Route 4
IOX4
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
IOX4
Reactant of Route 6
IOX4

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。